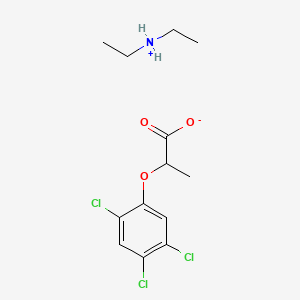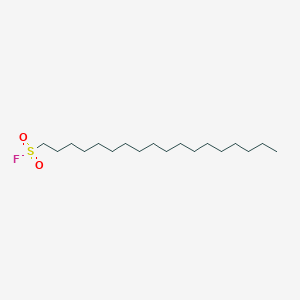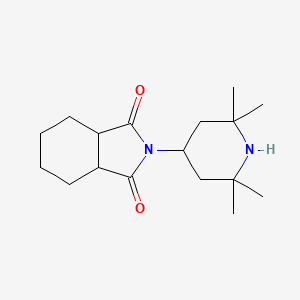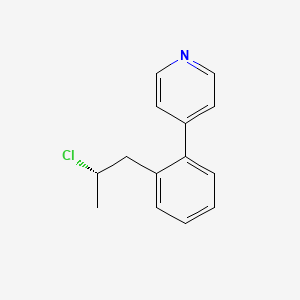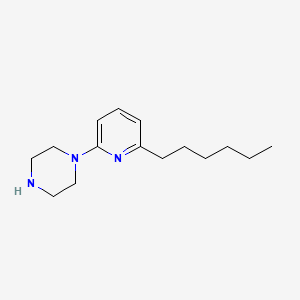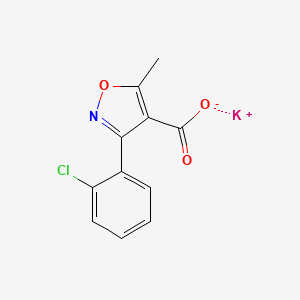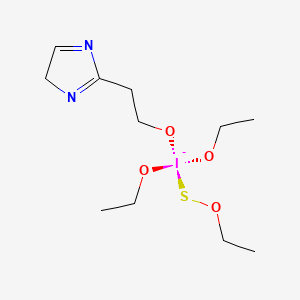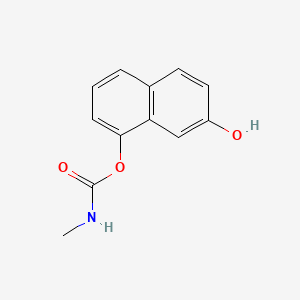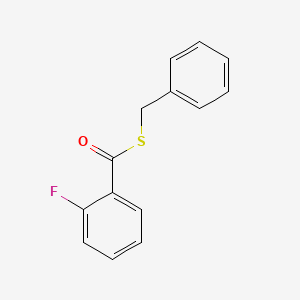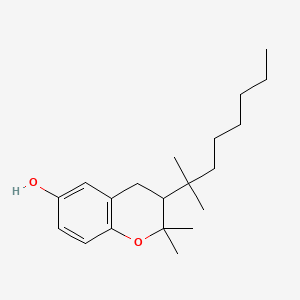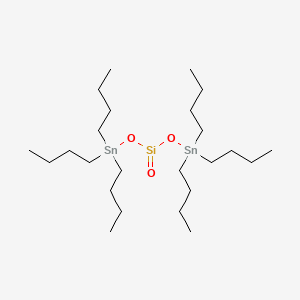
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane is a complex organotin compound with the molecular formula C24H54O3SiSn2 . This compound is notable for its unique structure, which includes silicon and tin atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane typically involves the reaction of tributylstannyl derivatives with silicon-containing compounds under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions . Industrial production methods may involve scaling up these reactions using specialized equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses . The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane can be compared with other organotin and organosilicon compounds:
Tributyltin oxide: Another organotin compound with different applications and properties.
Hexamethyldisiloxane: An organosilicon compound used in various industrial applications.
The uniqueness of this compound lies in its dual incorporation of silicon and tin atoms, which imparts distinct chemical and physical properties .
Properties
CAS No. |
93805-54-0 |
|---|---|
Molecular Formula |
C24H54O3SiSn2 |
Molecular Weight |
656.2 g/mol |
IUPAC Name |
oxo-bis(tributylstannyloxy)silane |
InChI |
InChI=1S/6C4H9.O3Si.2Sn/c6*1-3-4-2;1-4(2)3;;/h6*1,3-4H2,2H3;;;/q;;;;;;-2;2*+1 |
InChI Key |
CTTXCFXWBKAHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


